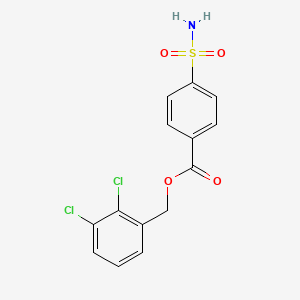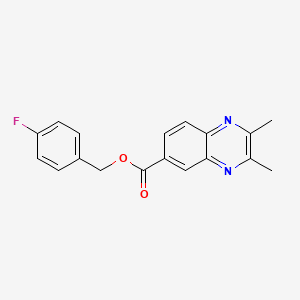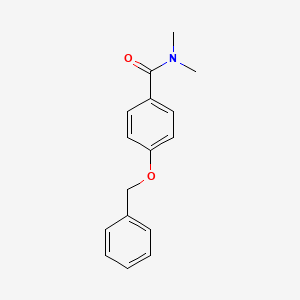![molecular formula C16H26ClNO2 B4406709 {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride
描述
{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride, also known as PBPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenylmethanols and has a molecular formula of C18H29NO2·HCl. PBPM has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of certain biological processes.
作用机制
The mechanism of action of {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride involves its binding to certain receptors and modulating their activity. Specifically, this compound has been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes including calcium signaling and protein folding. By binding to this receptor, this compound can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of voltage-gated calcium channels, and activation of certain signaling pathways. These effects have been studied in various cell types and animal models, and have provided valuable insights into the mechanisms of certain biological processes.
实验室实验的优点和局限性
One of the main advantages of {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride for lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein's activity. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, making it a valuable tool for studying the effects of sigma-1 receptor modulation in vivo. However, one limitation of this compound is its relatively short half-life, which can make it challenging to maintain consistent levels of the compound over extended periods of time.
未来方向
There are several potential future directions for research involving {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-life or increased specificity for the sigma-1 receptor. Additionally, this compound could be further studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those involving dysfunction of the sigma-1 receptor. Finally, this compound could be used in combination with other compounds to study the effects of multiple receptor modulations on cellular signaling pathways.
科学研究应用
{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride has been extensively used in scientific research as a tool for studying the mechanisms of certain biological processes. It has been found to be particularly useful in the study of the nervous system, as it can modulate the activity of certain neurotransmitters and receptors. This compound has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.
属性
IUPAC Name |
[4-(4-piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,18H,1-5,10-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPJDYENPGVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)

![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)

![1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4406688.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406711.png)
![2-ethyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4406716.png)
![2-[(1-adamantylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4406728.png)
